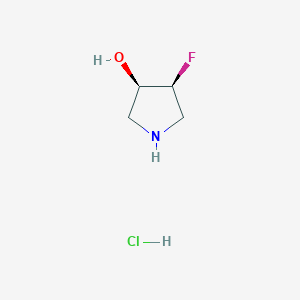

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride

説明

特性

IUPAC Name |

(3R,4S)-4-fluoropyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJHCOUWDLIGPH-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CN1)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434142-02-5 | |

| Record name | rac-(3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride: A Key Building Block in Modern Drug Discovery

CAS Number: 1638744-31-6

Abstract

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, a chiral fluorinated pyrrolidine derivative, has emerged as a valuable and highly sought-after building block in medicinal chemistry. Its unique stereochemistry and the presence of a fluorine atom impart desirable physicochemical properties to parent molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, including its chemical properties, stereoselective synthesis, spectroscopic characterization, applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[2] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride combines the structural benefits of the pyrrolidine ring with the advantageous properties of fluorine. The syn relationship between the hydroxyl and fluoro groups, along with the specific absolute stereochemistry at the C3 and C4 positions, provides a rigid and well-defined scaffold for the development of highly selective therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is crucial for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1638744-31-6 | [3][4] |

| Molecular Formula | C₄H₉ClFNO | [3] |

| Molecular Weight | 141.57 g/mol | [3] |

| Appearance | White to off-white solid (predicted) | General chemical knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [5] |

| Storage | Sealed in a dry environment at room temperature.[3] For long-term storage as a solution, -20°C for up to one year or -80°C for up to two years is recommended.[5] |

Stereoselective Synthesis: Rationale and Methodologies

The precise stereochemical control in the synthesis of (3R,4S)-4-Fluoropyrrolidin-3-OL is paramount to its utility. Several stereoselective strategies have been developed for the synthesis of fluorinated pyrrolidinols, often starting from chiral precursors or employing asymmetric reactions.

A common and effective approach involves the stereoselective fluorination of a protected pyrrolidinone precursor. This strategy leverages substrate control to install the fluorine atom with the desired stereochemistry.

Illustrative Synthetic Pathway:

A plausible and scalable synthetic route, adapted from methodologies for related fluorinated heterocycles, is outlined below.[1] This pathway emphasizes the rationale behind each step, ensuring high diastereoselectivity.

Caption: A representative synthetic workflow for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Detailed Experimental Protocol (Hypothetical & Illustrative)

The following protocol is a representative example based on established chemical transformations for similar molecules. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Stereoselective Fluorination of N-Boc-4-oxoproline

-

To a solution of N-Boc-4-oxoproline in a suitable aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a fluorinating agent such as Selectfluor®.

-

The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by an appropriate technique (e.g., TLC or LC-MS) until completion.

-

Upon completion, the reaction is quenched, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude fluorinated intermediate. Purification is typically achieved by column chromatography.

Causality: The use of a bulky N-Boc protecting group and a suitable electrophilic fluorinating agent allows for the stereoselective introduction of the fluorine atom, favoring the desired diastereomer.

Step 2: Reduction of the Carboxylic Acid

-

The purified fluorinated intermediate from Step 1 is dissolved in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

-

A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF), is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

-

The reaction is carefully quenched with methanol, and the solvent is removed in vacuo. The crude product is then worked up and purified.

Causality: The choice of a selective reducing agent like BH₃·THF ensures the reduction of the carboxylic acid to the primary alcohol without affecting the fluorine atom or the Boc protecting group.

Step 3: Deprotection to Yield the Hydrochloride Salt

-

The N-Boc protected (3R,4S)-4-fluoro-3-hydroxypyrrolidine is dissolved in a suitable solvent such as dioxane or diethyl ether.

-

A solution of hydrogen chloride in the same solvent is added, and the mixture is stirred at room temperature.

-

The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.

-

The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to afford the final product, (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Causality: Acidic conditions efficiently cleave the tert-butoxycarbonyl (Boc) protecting group, and the presence of chloride ions leads to the in-situ formation of the stable hydrochloride salt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons. The protons on the carbons bearing the fluorine and hydroxyl groups (H3 and H4) will appear as complex multiplets due to coupling with each other and with the adjacent fluorine atom. The presence of large geminal and vicinal H-F coupling constants is a key diagnostic feature.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals for the pyrrolidine ring carbons. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, which is a definitive indicator of successful fluorination. The chemical shifts of C3 and C4 will be significantly influenced by the hydroxyl and fluoro substituents, respectively.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a multiplet, due to coupling with adjacent protons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the secondary amine hydrochloride (broad, ~2700-2400 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).

Applications in Drug Discovery: A Scaffold for Innovation

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride serves as a crucial chiral building block for the synthesis of a wide range of biologically active molecules. Its incorporation can lead to compounds with improved pharmacological profiles.

Caption: The central role of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride in conferring advantageous properties to drug candidates targeting various therapeutic areas.

Case Study: Kinase Inhibitors

In the design of kinase inhibitors, the pyrrolidine ring can be functionalized to occupy specific pockets within the ATP-binding site. The hydroxyl group of (3R,4S)-4-Fluoropyrrolidin-3-OL can act as a hydrogen bond donor, while the fluorine atom can engage in favorable electrostatic interactions or modulate the basicity of the pyrrolidine nitrogen. This can lead to enhanced potency and selectivity for the target kinase.

Workflow for Incorporating the Scaffold in a Drug Discovery Program

-

Scaffold Hopping/Bioisosteric Replacement: Replace a non-fluorinated or differently substituted heterocyclic core in a known active compound with the (3R,4S)-4-fluoropyrrolidin-3-ol moiety.

-

Library Synthesis: Utilize the primary amine of the scaffold for derivatization via amide bond formation, reductive amination, or other N-functionalization reactions to generate a library of analogs.

-

In Vitro Screening: Screen the synthesized compounds against the target of interest to determine their biological activity.

-

Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR trends and identify key structural features responsible for activity.

-

Lead Optimization: Further modify the most promising hits to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. While a specific Safety Data Sheet (SDS) for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is not widely available, information for structurally related fluorinated amines and pyrrolidine derivatives should be consulted to infer potential hazards.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Related Compounds (e.g., (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[6]

Conclusion

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a powerful tool in the arsenal of the modern medicinal chemist. Its well-defined stereochemistry and the presence of a strategically placed fluorine atom offer a unique combination of properties that can be leveraged to design safer and more effective drugs. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to fully exploit the potential of this valuable chiral building block in their drug discovery endeavors.

References

-

Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Rasayan J. Chem. Available at: [Link]

-

PubMed. Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Available at: [Link]

-

National Institutes of Health. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Available at: [Link]

-

note.com. Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. Available at: [Link]

-

ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available at: [Link]

-

Autechaux. CAS: 1638744-31-6 Name: (3R,4S)-4-FLUOROPYRROLIDIN-3-OL HCL. Available at: [Link]

-

ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogs) as building blocks for medicinal chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 1638744-31-6|(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride|BLD Pharm [bldpharm.com]

- 4. (3R,4S)-4-FLUOROPYRROLIDIN-3-OL HCL CAS#: 1638744-31-6 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. achmem.com [achmem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl

Foreword: The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds

For the discerning researcher in drug discovery, the pyrrolidine motif is a familiar and powerful tool. Its inherent three-dimensionality provides a versatile scaffold for the precise spatial arrangement of pharmacophoric elements. The strategic incorporation of fluorine, as seen in (3R,4S)-4-Fluoropyrrolidin-3-OL HCl, represents a sophisticated approach to molecular design. Fluorine's high electronegativity can introduce favorable electronic interactions, modulate pKa, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. This in-depth guide is intended to provide a comprehensive physicochemical characterization of this valuable building block, empowering scientists to leverage its unique properties in the design of next-generation therapeutics.

Core Compound Identity and Physicochemical Parameters

A foundational understanding of a compound's identity and core properties is the bedrock of its effective application.

Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride |

| CAS Number | 1434142-02-5 |

| Molecular Formula | C₄H₉ClFNO |

| Molecular Weight | 141.57 g/mol [1] |

| Canonical SMILES | O[C@H]1CNC1.Cl[1] |

Summary of Physicochemical Data

The following table provides a consolidated overview of the key physicochemical properties of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl.

| Property | Value | Notes |

| Appearance | White to off-white solid | Visual inspection. |

| Purity | ≥98% | Typically determined by HPLC or NMR.[1] |

| Melting Point | 179-187 °C | Literature values for similar fluorinated pyrrolidine hydrochlorides.[2] |

| LogP | -0.2896 | Computationally derived value.[1] |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Computationally derived value.[1] |

Expert Commentary: The negative LogP value suggests that (3R,4S)-4-Fluoropyrrolidin-3-OL HCl is a hydrophilic compound, which is expected given the presence of the hydroxyl and amino groups, in addition to its salt form. This hydrophilicity will significantly influence its solubility and distribution characteristics in biological systems.

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, field-proven methodologies for the experimental determination of critical physicochemical parameters.

Determination of Aqueous Solubility via the Shake-Flask Method

Scientific Rationale: The shake-flask method is the universally recognized "gold standard" for determining the equilibrium solubility of a compound.[3][4] This method ensures that a true equilibrium is established between the solid and solution phases, providing a thermodynamically accurate solubility value.

Step-by-Step Protocol:

-

Material Preparation: Add an excess of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A preliminary kinetic study is advised to determine the time to equilibrium, which is often 24 to 48 hours.[5][6]

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV.

-

Data Reporting: Express the solubility in units of mg/mL or mmol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Determination of the Octanol-Water Partition Coefficient (LogP)

Scientific Rationale: The n-octanol/water partition coefficient (LogP) is a critical parameter in drug discovery, providing a measure of a compound's lipophilicity.[7][8] This, in turn, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method, as described in OECD Guideline 107, is a reliable approach for LogP determination for compounds within the log P range of -2 to 4.[9]

Step-by-Step Protocol:

-

Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Dissolve a known quantity of (3R,4S)-4-Fluoropyrrolidin-3-OL HCl in the aqueous phase. Combine this with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the two-phase system for a sufficient time to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Caption: Experimental Workflow for LogP Determination.

Stability and Storage Considerations

The long-term integrity of a compound is critical for its use in research and development.

-

Solid-State Stability: As a hydrochloride salt, (3R,4S)-4-Fluoropyrrolidin-3-OL HCl is expected to be a crystalline solid with good solid-state stability under standard laboratory conditions.

-

Storage Recommendations: For long-term storage, it is recommended to keep the compound at -20°C to -80°C in a tightly sealed container to protect it from moisture and light.[10] For short-term use, storage at 2-8°C under an inert atmosphere is also acceptable.[2]

-

Solution Stability: The stability of the compound in solution will be pH-dependent. At neutral to acidic pH, the protonated pyrrolidine nitrogen is less susceptible to oxidation. However, under basic conditions, the free base may be more prone to degradation. It is advisable to prepare solutions fresh for use. If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C or below.[10]

Conclusion

(3R,4S)-4-Fluoropyrrolidin-3-OL HCl is a valuable and versatile building block for medicinal chemistry. Its physicochemical profile, characterized by high polarity and good aqueous solubility, makes it an attractive scaffold for targeting a wide range of biological systems. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this and similar compounds, enabling researchers to make data-driven decisions in their drug discovery endeavors.

References

- Partition coefficient octanol/water | Pesticide Registration Toolkit. (n.d.).

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances - Semantic Scholar. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).

- Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. (n.d.).

- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (1995).

- 1236 SOLUBILITY MEASUREMENTS - ResearchGate. (n.d.).

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).

- Determination of the Partition Coefficient n-octanol/water - Biotecnologie BT. (n.d.).

- (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride | Drug Intermediate - MedchemExpress.com. (n.d.).

- Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - Ingenta Connect. (2020).

- 1434142-02-5 | rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride) | ChemScene. (n.d.).

- (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 - ChemicalBook. (n.d.).

- (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem. (n.d.).

- (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem. (n.d.).

- (R)-(-)-3-Fluoropyrrolidine hydrochloride 97 136725-55-8 - Sigma-Aldrich. (n.d.).

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. biotecnologiebt.it [biotecnologiebt.it]

- 9. oecd.org [oecd.org]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Abstract

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a pivotal chiral building block in medicinal chemistry, valued for its unique stereochemical and electronic properties. The strategic incorporation of a fluorine atom and a hydroxyl group onto the pyrrolidine scaffold offers a sophisticated tool for modulating the physicochemical and pharmacological profiles of drug candidates. This guide provides a comprehensive technical overview of its molecular structure, stereoelectronic effects, stereoselective synthesis, detailed analytical characterization, and its significant applications in drug discovery, particularly as a scaffold for kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource for leveraging this versatile molecule in advanced pharmaceutical research.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical factor in achieving target specificity and potency.[1][2] The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a molecule by influencing its binding mode to enantioselective protein targets.[1][2]

The introduction of fluorine into drug candidates has become a cornerstone of modern drug design.[3] Fluorine's high electronegativity and small van der Waals radius allow it to modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced pharmacokinetic properties and target affinity.[3][4] When combined, the fluorinated pyrrolidine motif offers a powerful strategy for fine-tuning drug-like properties. (3R,4S)-4-Fluoropyrrolidin-3-ol, with its defined trans stereochemistry between the fluorine and hydroxyl groups, represents a highly valuable and specific embodiment of this strategy, providing a synthetically accessible chiral building block for complex drug molecules.

Molecular Structure and Physicochemical Properties

The defining feature of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is its precise three-dimensional architecture. The (3R,4S) configuration places the hydroxyl group and the fluorine atom on opposite faces of the pyrrolidine ring. This trans arrangement has profound implications for the molecule's conformational behavior and its interactions with biological targets.

Stereoelectronic Effects

The presence of the highly electronegative fluorine atom significantly influences the pyrrolidine ring's conformation, a phenomenon known as the gauche effect. This stereoelectronic interaction stabilizes a C4-endo ring pucker, which can invert the natural preference of hydroxyproline (C4-exo).[5][6] This conformational biasing is a key tool for medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing binding affinity and reducing off-target effects. Furthermore, the fluorine atom can modulate the acidity of the adjacent hydroxyl group and the basicity of the ring nitrogen, influencing hydrogen bonding capabilities and overall pharmacokinetic properties.[5][6]

Physicochemical Data

A summary of the key physicochemical properties for (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is presented below.

| Property | Value | Source(s) |

| CAS Number | 1638744-31-6 | [7] |

| Molecular Formula | C₄H₉ClFNO | [2][7] |

| Molecular Weight | 141.57 g/mol | [2][7] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Storage | Sealed in dry, room temperature | [7] |

| SMILES | O[C@@H]1CNC1.Cl | [7] |

| TPSA | 32.26 Ų | [2] |

| LogP | -0.2896 | [2] |

Stereoselective Synthesis

The synthesis of optically pure (3R,4S)-4-Fluoropyrrolidin-3-ol is a significant challenge that requires precise control over multiple stereocenters. The most effective strategies commence with readily available chiral precursors, such as 4-hydroxy-L-proline or its derivatives, to establish the initial stereochemistry. A robust and scalable synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines has been developed, starting from N-Boc-4-oxo-L-proline benzyl ester.[5][6][8]

The overall synthetic strategy involves a key electrophilic fluorination of a silyl enol ether intermediate, followed by stereoselective reduction of the ketone and subsequent deprotection steps. The causality behind this approach lies in establishing the C4 stereocenter from the chiral pool and then using substrate control to direct the stereochemistry of the fluorination and reduction steps.

Synthetic Pathway Overview

The synthesis begins with the commercially available N-Boc-4-oxo-L-proline benzyl ester. This starting material is converted to its silyl enol ether, which then undergoes an electrophilic fluorination, typically using a reagent like Selectfluor. This reaction yields a mixture of diastereomeric α-fluoro ketones. These isomers are then separated and subjected to a stereoselective reduction, for example with sodium borohydride, to set the final stereocenter of the hydroxyl group. The final step involves the removal of the protecting groups (Boc and Benzyl) to yield the target hydrochloride salt.

Caption: Synthetic pathway for (3R,4S)-4-Fluoropyrrolidin-3-ol HCl.

Detailed Experimental Protocol (Adapted from Testa et al., JACS 2018)[5][6][8]

Step 1: Synthesis of (3S)- and (3R)-N-Boc-3-fluoro-4-oxoproline benzyl esters (3a and 3b) To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous acetonitrile, add triethylamine (1.5 eq) and trimethylsilyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The resulting silyl enol ether is then reacted with Selectfluor (1.1 eq) in a flow reactor at 50 °C with a residence time of approximately 6.5 minutes. The crude product is quenched with a saturated solution of NH₄Cl and purified by column chromatography to separate the two diastereomers, 3a and 3b .

Step 2: Synthesis of (3R,4S)-N-Boc-3-fluoro-4-hydroxyproline benzyl ester (4b) To a solution of the (3R)-fluoro ketone isomer 3b (1.0 eq) in a 1:1 mixture of THF/EtOH at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour. The causality for this step is the steric hindrance of the proline ring directing the hydride attack to afford the syn reduction product, yielding the desired (4S)-hydroxyl configuration. Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated. The crude product 4b is purified by column chromatography.

Step 3: Synthesis of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride (Final Product) Dissolve the protected intermediate 4b (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere for 16 hours to effect the hydrogenolysis of the benzyl ester. After the reaction is complete, the catalyst is filtered off. To the filtrate, add a 4 M solution of HCl in dioxane and stir for 4 hours to remove the Boc protecting group. The solvent is removed under reduced pressure to yield (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride as a solid.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure, stereochemistry, and purity of (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy

¹H and ¹⁹F NMR are the most powerful tools for structural elucidation. While publicly available spectra for the final hydrochloride salt are scarce, the expected features can be predicted.

-

¹H NMR: The spectrum will show complex multiplets for the pyrrolidine ring protons. The protons on carbons bearing the fluorine (C4) and hydroxyl (C3) groups will be significantly influenced by J-coupling to both each other and the fluorine atom (²JHF and ³JHH). The protons on C2 and C5, adjacent to the nitrogen, will also show distinct signals.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. The multiplicity of this signal will be a doublet of triplets (or more complex multiplet) due to coupling with the geminal proton on C4 and the vicinal protons on C3 and C5. The chemical shift will be characteristic of a fluorine atom attached to a saturated, secondary carbon.[9]

Table of Expected Analytical Data:

| Analysis | Technique | Expected Result |

| Purity | HPLC | ≥98% (typical for commercial sources)[2] |

| Identity | Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (m/z 120.06) |

| ¹H NMR | (500 MHz, D₂O) | Complex multiplets between δ 3.0-5.5 ppm. |

| ¹³C NMR | (125 MHz, D₂O) | 4 distinct signals for the pyrrolidine carbons. |

| ¹⁹F NMR | (470 MHz, D₂O) | Single multiplet, typical range for alkyl fluorides. |

Note: Specific chemical shifts and coupling constants should be confirmed by acquiring data on the specific batch of material. Commercial suppliers can provide certificates of analysis with this data.[4][7][10]

Applications in Drug Discovery and Medicinal Chemistry

(3R,4S)-4-Fluoropyrrolidin-3-ol is not merely a chemical curiosity; it is a strategically designed building block for creating drug candidates with superior properties. Its primary application lies in its incorporation into larger molecules to impart favorable conformational constraints and to modulate interactions with biological targets.

Role as a Scaffold in Kinase Inhibitors

The fluorinated pyrrolidinol scaffold is particularly relevant in the design of kinase inhibitors, a major class of therapeutics for oncology and autoimmune diseases. Bruton's tyrosine kinase (BTK) has emerged as a key target, with several approved inhibitors revolutionizing the treatment of B-cell malignancies.[11][12]

While no currently marketed BTK inhibitor contains the precise (3R,4S)-4-Fluoropyrrolidin-3-ol moiety, this and similar fluorinated heterocyclic scaffolds are extensively explored in patents and preclinical research for next-generation inhibitors.[11][13] The rationale is to use the rigid, three-dimensional structure of the ring to orient key pharmacophoric elements into the ATP-binding pocket of the kinase, while the fluorine atom can engage in specific interactions (e.g., with backbone amides) or block unwanted metabolism.

Structure-Activity Relationship (SAR) Insights

The utility of this building block is best understood through the lens of Structure-Activity Relationships (SAR). The work by Ciulli and colleagues on the interaction of 3-fluoro-4-hydroxyprolines with the von Hippel-Lindau (VHL) E3 ligase provides a compelling case study.[5][6]

They demonstrated that the VHL protein, which naturally recognizes (2S,4R)-4-hydroxyproline, also exhibits highly stereoselective recognition for the (3R,4S)-3-fluoro-4-hydroxyproline epimer.[5][6] This finding is significant because it expands the chemical space for designing VHL ligands, which are crucial components of PROTACs (Proteolysis Targeting Chimeras), a revolutionary new modality in drug discovery. The study highlights how the specific stereochemistry of the fluorine and hydroxyl groups dictates molecular recognition and biological activity.

Caption: SAR logic for (3R,4S)-4-Fluoropyrrolidin-3-ol in drug design.

Safety, Handling, and Storage

As with all laboratory chemicals, (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride should be handled with appropriate care by trained personnel.

-

Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Handle in a well-ventilated area, preferably a fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, away from incompatible materials.[7] Commercial suppliers recommend storage at room temperature.[7]

Conclusion and Future Outlook

(3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride is a testament to the power of stereochemically defined, fluorinated building blocks in modern drug discovery. Its unique conformational properties, driven by the trans arrangement of its fluoro and hydroxyl substituents, provide a sophisticated tool for medicinal chemists to design molecules with enhanced potency, selectivity, and pharmacokinetic profiles. While its primary application to date has been in the exploratory and preclinical development of kinase inhibitors and other complex therapeutics, the fundamental insights gained from its synthesis and biological evaluation will continue to inform the design of next-generation drugs. As synthetic methodologies become more robust and our understanding of fluorine's role in molecular recognition deepens, the strategic deployment of scaffolds like (3R,4S)-4-Fluoropyrrolidin-3-ol will undoubtedly play a crucial role in addressing unmet medical needs.

References

-

Cossu, A., Posadino, A. M., & Cossu, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. Available at: [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

-

Goess, C., et al. (2019). ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation. Modern Rheumatology, 29(3), 510-522. Available at: [Link]

-

Cossu, A., Posadino, A. M., & Cossu, C. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed. Available at: [Link]

-

ResearchGate. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available at: [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]

-

Remibrutinib. PubChem. (n.d.). Retrieved from [Link]

-

Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. Available at: [Link]

-

Testa, A., et al. (2019). Correction to “3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation”. Journal of the American Chemical Society. Available at: [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at: [Link]

-

G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. National Institutes of Health. (n.d.). Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. (n.d.). Retrieved from [Link]

-

19F NMR Reference Standards. University of Wisconsin-Madison. (n.d.). Retrieved from [Link]

-

Remibrutinib. Patsnap Synapse. (n.d.). Retrieved from [Link]

-

Understanding Key Intermediates: The Case of Remibrutinib Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 10. (3S,4R)-4-fluoropyrrolidin-3-ol hydrochloride(2227197-50-2) 1H NMR spectrum [chemicalbook.com]

- 11. Remibrutinib | C27H27F2N5O3 | CID 118107483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride (CAS No. 1434142-02-5), a key building block in medicinal chemistry. Given the limited publicly available quantitative solubility data for this specific stereoisomer, this document synthesizes foundational principles of salt solubility, leverages data from related compounds, and presents a detailed, self-validating experimental protocol for its determination. The insights provided herein are designed to empower researchers to confidently assess and apply the solubility properties of this compound in their drug discovery and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a compound's bioavailability, formulation, and ultimately, its therapeutic efficacy. For a hydrochloride salt such as (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride, understanding its behavior in various solvent systems is paramount. As an organic base, its solubility is intrinsically linked to the pH of the medium.[1][2] This guide will delve into the theoretical and practical aspects of determining this crucial parameter.

Physicochemical Properties and Predicted Solubility Profile

| Property | Value/Prediction | Source/Justification |

| Molecular Formula | C₄H₉ClFNO | [5][6] |

| Molecular Weight | 141.57 g/mol | [5][6] |

| Appearance | White to off-white solid | [3] |

| Predicted LogP | -0.2896 | [6] |

| Predicted Aqueous Solubility | High | Based on the high water solubility of the (3R,4R) stereoisomer (87.5 mg/mL)[3] and the general properties of hydrochloride salts. |

| pH-dependent Solubility | Expected to be higher at lower pH | As a hydrochloride salt of a weak base, solubility is anticipated to decrease as the pH approaches and surpasses the pKa of the free base.[2] |

Experimental Workflow for Solubility Determination

The following section outlines a robust, step-by-step methodology for the precise determination of the solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. This protocol is designed to be self-validating by incorporating equilibrium confirmation steps.

Caption: Experimental workflow for determining the equilibrium solubility of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride.

Materials and Equipment

-

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride (Purity ≥97%)[7]

-

Solvents:

-

Deionized water (Type I)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 5.0

-

0.1 M Hydrochloric acid (HCl), pH 1.0

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC with UV detector or other suitable analytical instrumentation

-

Syringe filters (0.22 µm)

-

pH meter

Detailed Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride into separate vials for each solvent system. An excess is crucial to ensure a saturated solution is achieved.

-

Add a known volume of each solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Agitate the samples at a constant speed (e.g., 100-150 rpm) and temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[8] The time required to reach equilibrium may vary between solvents.

-

-

Sample Collection and Preparation:

-

After the initial equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

-

Prepare a standard curve using known concentrations of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride to ensure accurate quantification.

-

-

Equilibrium Confirmation:

-

Continue the agitation of the remaining suspensions for an additional period (e.g., another 24 hours).

-

Repeat the sampling, preparation, and quantification steps.

-

Equilibrium is confirmed if the solubility values from the two time points are in close agreement (e.g., within ± 5%).

-

-

Data Reporting:

-

Express the solubility in mg/mL or mM.

-

Record the pH of the saturated solution, especially for aqueous-based solvents.

-

Safety and Handling

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride should be handled in accordance with good laboratory practices. A safety data sheet for the similar compound (S)-3-Fluoropyrrolidine hydrochloride indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[9]

Conclusion

While a definitive, published solubility value for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride remains to be established, the available data from its stereoisomer and the general principles of hydrochloride salt chemistry strongly suggest high aqueous solubility. The experimental protocol detailed in this guide provides a robust framework for researchers to determine the precise solubility of this compound in various solvents. An accurate understanding of its solubility is a critical first step in harnessing the full potential of this valuable building block in the synthesis of novel therapeutics.

References

- Determination of Solubility Class. (n.d.).

- (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). Achmem.

- Mole, J., Box, K., & Comer, J. (n.d.).

- (3R,4S)-4-fluoropyrrolidin-3-ol hydrochloride. (n.d.). Labsolu.

- Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. (n.d.). Benchchem.

- rel-((3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride). (n.d.). ChemScene.

- (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). MedchemExpress.

- (3R,4S)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). BLDpharm.

- Safety Data Sheet - (S)-3-Fluoropyrrolidine hydrochloride. (2025, December 22). Fisher Scientific.

- Serajuddin, A. T. M., & Pudipeddi, M. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.Pharmaceutical Research, 23(3), 628-639.

- de Campos, D. P., de Oliveira, E. C., & de Campos, C. E. M. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.Brazilian Journal of Pharmaceutical Sciences, 49(1), 125-133.

- Bold, C. P., et al. (2026, January 17). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.Helvetica Chimica Acta.

- (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride. (n.d.). MedChemExpress.

- (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride. (n.d.). Labsolu.

- Kim, H. J., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities.Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54.

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. achmem.com [achmem.com]

- 6. chemscene.com [chemscene.com]

- 7. labsolu.ca [labsolu.ca]

- 8. scielo.br [scielo.br]

- 9. fishersci.com [fishersci.com]

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of (3R,4S)-4-Fluoropyrrolidin-3-OL Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed examination of the safety protocols and handling considerations for (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride. Designed for researchers, chemists, and professionals in drug development, this document synthesizes established chemical safety principles with an understanding of the compound's structural motifs to offer a framework for its safe utilization in a laboratory setting. Given the nature of specialized research chemicals, for which comprehensive toxicological data may not be extensively published, a risk-based approach grounded in the compound's chemical class is essential.

Compound Profile and Inferred Hazard Analysis

(3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is a chiral, fluorinated heterocyclic compound. Its structure, featuring a pyrrolidine ring, a hydroxyl group, and a fluorine atom, suggests its utility as a valuable building block in medicinal chemistry, particularly for creating compounds with modulated basicity, lipophilicity, and metabolic stability.

The primary safety consideration stems from its classification as a research chemical of largely uncharacterized toxicological profile. However, its structural components provide a basis for a rigorous, precautionary handling protocol.

-

Pyrrolidine Moiety : Pyrrolidine and its simple derivatives can be irritating to the skin, eyes, and respiratory tract. They are absorbed through the skin and can be harmful if ingested or inhaled.

-

Organofluorine Component : The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, generally imparts metabolic stability. However, the potential for the release of hydrogen fluoride (HF) under specific conditions (e.g., thermal decomposition) must be considered. HF is acutely toxic and highly corrosive.

-

Hydrochloride Salt : As a hydrochloride salt, the compound is likely a crystalline solid that is water-soluble. This form may present an inhalation hazard if handled as a fine powder, and its acidic nature in solution could be irritating.

Based on this analysis, (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride should be treated as a hazardous substance with potential irritant, corrosive, and toxic properties.

Hazard Identification and Classification

While a specific, universally adopted GHS classification may not be available, a conservative classification based on analogous compounds is prudent.

| Hazard Category | Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352 |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338 |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | P261, P271, P304+P340 |

This classification is inferred and should be confirmed by consulting the supplier-specific Safety Data Sheet (SDS).

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. The hierarchy of controls—elimination, substitution, engineering controls, administrative controls, and PPE—forms the basis of a robust safety system.

Engineering Controls

-

Primary Containment : All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation : The laboratory must be well-ventilated, with a minimum of 6-12 air changes per hour.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Provides splash protection against organic and aqueous solutions. Double-gloving is recommended for extended handling. |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles. |

| Skin & Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory Protection | Not typically required if handled in a fume hood. An N95 dust mask may be used for weighing large quantities. | Mitigates inhalation risk of fine powders. |

Logical Flow for PPE Selection

Caption: Step-by-step workflow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride must be treated as hazardous chemical waste.

-

Solid Waste : Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste bag or container.

-

Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Disposal Vendor : All waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Conclusion

The safe handling of (3R,4S)-4-Fluoropyrrolidin-3-OL hydrochloride is predicated on a conservative and proactive approach. By recognizing the potential hazards inferred from its chemical structure and adhering to the rigorous engineering controls, personal protective equipment protocols, and emergency procedures outlined in this guide, researchers can effectively mitigate risks. The foundation of this protocol is the principle of treating all research chemicals of unknown toxicity with the highest level of precaution, ensuring a safe and productive research environment. Always consult the supplier-provided SDS for the most specific and up-to-date information before use.

References

As a specific Safety Data Sheet (SDS) for this compound is not publicly available through general searches, this reference list includes authoritative sources on general chemical safety and handling that form the basis of the recommendations in this guide.

-

OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. The National Academies Press. [Link]

-

Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

The Strategic Incorporation of Fluorinated Pyrrolidines in Modern Drug Discovery

Abstract: The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Among the various fluorinated scaffolds, fluorinated pyrrolidines have emerged as particularly valuable motifs.[4][5] The pyrrolidine ring, a five-membered saturated heterocycle, is a "privileged" structure found in numerous biologically active compounds and approved drugs.[6] Its fluorinated analogues offer medicinal chemists a powerful toolkit to fine-tune the physicochemical and pharmacological properties of molecules. This guide explores the multifaceted roles of fluorinated pyrrolidines, delving into how the unique properties of fluorine—its size, electronegativity, and bond strength—can be harnessed to modulate molecular conformation, basicity (pKa), metabolic stability, and lipophilicity. Through an examination of synthetic strategies and key case studies, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of why and how fluorinated pyrrolidines are strategically employed to design safer and more effective medicines.

Introduction: A Union of a Privileged Scaffold and a Unique Element

The journey of a drug molecule from initial design to clinical approval is fraught with challenges, many of which are tied to its absorption, distribution, metabolism, and excretion (ADME) properties. Medicinal chemists continuously seek strategies to imbue molecules with desirable characteristics that enhance their therapeutic potential. The combination of the pyrrolidine scaffold with fluorine represents a powerful convergence of two highly successful tactics in drug design.

1.1 The Unique Properties of Fluorine Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).[2] This combination of properties allows it to act as a "super-hydrogen" mimic, often causing minimal steric disruption while profoundly altering the electronic landscape of a molecule.[2] The carbon-fluorine (C-F) bond is exceptionally strong and polarized, making it resistant to metabolic cleavage and capable of forming unique non-covalent interactions.[1][2]

1.2 The Pyrrolidine Scaffold: A Privileged Structure The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and synthetic drugs.[6] Its non-planar, three-dimensional structure provides an excellent framework for presenting substituents in precise spatial orientations, which is critical for selective binding to biological targets.[6] The nitrogen atom in the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity is a key property that can be modulated.[6]

1.3 The Synergy: Why Fluorinate a Pyrrolidine? The strategic placement of fluorine on a pyrrolidine ring allows chemists to exert remarkable control over a molecule's properties.[7][8] Fluorination can:

-

Control Conformation: Lock the flexible pyrrolidine ring into a specific, biologically active pucker.[7][8][9][10]

-

Modulate Basicity (pKa): Fine-tune the basicity of the pyrrolidine nitrogen, which is crucial for solubility, receptor binding, and cell permeability.[11]

-

Enhance Metabolic Stability: Block sites of oxidative metabolism, thereby increasing the drug's half-life.[2][12][13]

-

Improve Binding Affinity: Introduce favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions.[1][14]

The Physicochemical Impact of Fluorination on the Pyrrolidine Ring

The introduction of one or more fluorine atoms onto the pyrrolidine scaffold induces predictable, yet profound, changes in its physicochemical properties. Understanding these effects is paramount for rational drug design.

2.1 Conformational Control: The Gauche Effect and Ring Pucker The flexible five-membered pyrrolidine ring can adopt various "puckered" conformations, often described as envelope or twist forms. The specific pucker can significantly influence how a molecule fits into a protein's binding site. Fluorination provides a powerful tool to control this puckering through stereoelectronic effects, most notably the gauche effect .[15][16]

The gauche effect describes the tendency of 1,2-disubstituted ethanes with electronegative substituents (like fluorine) to prefer a gauche conformation (dihedral angle of ~60°) over an anti conformation (~180°).[16] This preference is often attributed to a stabilizing hyperconjugative interaction between a C-H bonding orbital (σ) and an adjacent C-F anti-bonding orbital (σ*).[16]

In a fluorinated pyrrolidine, this effect creates a strong preference for a conformation where the fluorine atom and the ring nitrogen are gauche to each other.[17][18] For example, in 4-fluoroprolines, the stereochemistry at the 4-position dictates the ring's pucker:

-

(2S, 4R)-4-fluoroproline (trans-flp) preferentially adopts a Cγ-exo pucker.

-

(2S, 4S)-4-fluoroproline (cis-flp) favors a Cγ-endo pucker.[8]

This conformational locking can pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[7][10]

2.2 Electronic Modulation: Tuning pKa and Basicity The basicity of the pyrrolidine nitrogen is a critical parameter influencing a drug's solubility, oral absorption, and interaction with acidic residues in a target protein. Fluorine's powerful electron-withdrawing inductive effect can be used to precisely lower the pKa of the pyrrolidine nitrogen.[11] This effect is distance-dependent, being most pronounced when the fluorine is at the 2- or 3-position and less so at the 4-position.

Lowering the pKa can be highly advantageous. For instance, reducing the basicity can decrease unwanted interactions with the hERG potassium channel, a common cause of cardiotoxicity. It can also improve oral bioavailability by ensuring a greater proportion of the neutral, more membrane-permeable form of the drug is present in the intestine.[19]

| Compound | Position of Fluorine | pKa (approximate) | Change vs. Pyrrolidine |

| Pyrrolidine | N/A | 11.3 | - |

| 3-Fluoropyrrolidine | C3 | 9.5 | -1.8 |

| 3,3-Difluoropyrrolidine | C3 | 7.4 | -3.9 |

| 4-Fluoropyrrolidine | C4 | 10.5 | -0.8 |

| (Data compiled from various sources for illustrative purposes) |

2.3 Impact on Lipophilicity (logP) The effect of fluorine on lipophilicity (logP) is context-dependent. While a single fluorine atom is more lipophilic than a hydrogen atom, the introduction of fluorine can sometimes decrease the overall logP of a molecule. This apparent contradiction arises from the masking of surrounding lipophilic surfaces by the highly polarized C-F bond. This phenomenon, sometimes termed "polar hydrophobicity," can be beneficial for improving aqueous solubility without sacrificing binding to a hydrophobic pocket.[20]

2.4 Metabolic Stability: Blocking Sites of Metabolism One of the most common and effective applications of fluorination is to block metabolic soft spots.[2][12][13] The Cytochrome P450 (CYP) family of enzymes in the liver are responsible for the oxidative metabolism of many drugs. This often occurs at activated C-H bonds. By replacing a metabolically labile hydrogen atom with a fluorine atom, that position is rendered inert to oxidation due to the high strength of the C-F bond.[2][12] This "metabolic blocking" strategy can significantly increase a drug's half-life and oral bioavailability.[1][2][3]

Synthetic Strategies for Fluorinated Pyrrolidines

The increasing demand for fluorinated pyrrolidines in drug discovery has spurred the development of numerous synthetic methods.[4][5] Key strategies involve the fluorination of pre-existing pyrrolidine rings or building the ring from fluorinated precursors.[4]

3.1 Nucleophilic Fluorination of Hydroxyprolines A common and reliable method for synthesizing 4-fluoropyrrolidines is the nucleophilic fluorination of commercially available hydroxyproline derivatives. This involves converting the hydroxyl group into a good leaving group (e.g., a mesylate or tosylate) followed by SN2 displacement with a fluoride source.

Representative Protocol: Synthesis of N-Boc-(2S,4S)-4-fluoropyrrolidine-2-carboxylic acid methyl ester

-

Starting Material: N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

-

Activation: The hydroxyl group is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0 °C to form the corresponding mesylate. The reaction is typically monitored by TLC until consumption of the starting material.

-

Fluorination: The crude mesylate is then treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The reaction is heated to promote the SN2 displacement.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove excess fluoride and other salts. The product is extracted into an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel.

This protocol describes a general laboratory-scale synthesis. The choice of reagents, solvents, and reaction conditions must be optimized for each specific substrate and scale.[21]

Case Studies: Fluorinated Pyrrolidines in Action

The true value of fluorinated pyrrolidines is demonstrated by their successful incorporation into drugs and clinical candidates across various therapeutic areas.

4.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes DPP-4 inhibitors are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones. Many potent and selective DPP-4 inhibitors feature a fluoropyrrolidine core.[22][23][24]

In this context, the fluoropyrrolidine nitrile moiety is crucial for binding to the enzyme's active site.[25] The fluorine atom serves multiple purposes:

-

Potency: It can form a hydrogen bond with a tyrosine residue (Tyr547) in the S2 pocket of DPP-4.

-

Selectivity: The conformational constraint imposed by the fluorine helps orient the molecule for optimal binding to DPP-4 over related proteases like DPP-8 and DPP-9, reducing the risk of off-target effects.[22][23]

-

pKa Modulation: The electron-withdrawing nature of both the fluorine and the nitrile group lowers the basicity of the pyrrolidine nitrogen, which is believed to contribute to the overall favorable pharmacokinetic profile.[25]

A notable example is the development of compounds where a (S)-3-fluoropyrrolidine was incorporated, leading to excellent selectivity and oral activity in animal models.[22][23]

4.2 C-C Chemokine Receptor Type 5 (CCR5) Antagonists for HIV Maraviroc is a first-in-class CCR5 antagonist used to treat HIV infection by blocking the virus's entry into host T-cells.[26][27] While Maraviroc itself does not contain a fluorinated pyrrolidine, the development of next-generation CCR5 antagonists has heavily featured fluorinated heterocycles to improve upon its properties.[28]

In the discovery of novel imidazopiperidine-based CCR5 antagonists, the incorporation of a 3-fluorophenyl group was a key modification that led to the clinical candidate PF-232798.[28] This highlights a common strategy where fluorine is introduced on an aromatic ring attached to the core scaffold to enhance binding and improve metabolic stability. The development of piperidine-based antagonists, replacing earlier pyrrolidine-containing leads, also demonstrates the iterative process of scaffold hopping and optimization in drug discovery, where fluorine's properties remain a constant tool for refinement.[29]

Future Outlook and Emerging Applications

The application of fluorinated pyrrolidines continues to expand. They are being explored in the development of:

-

Prolyl Oligopeptidase (POP) inhibitors for neurological disorders.

-

Carbonic Anhydrase inhibitors , where they have shown unexpected selectivity for certain isoforms.[30]

-

G-quadruplex DNA binding ligands for anticancer therapy, where fluorination has been shown to alter the pyrrolidine conformation and its binding mode.[31]

-

PET Imaging Agents: The use of the fluorine-18 isotope (¹⁸F) in fluorinated pyrrolidines allows for their use as tracers in Positron Emission Tomography (PET), enabling researchers to visualize drug distribution and target engagement in real-time within living organisms.

Conclusion

Fluorinated pyrrolidines represent a powerful and versatile class of building blocks in medicinal chemistry. The strategic incorporation of fluorine is not a mere substitution for hydrogen but a sophisticated design element used to exert precise control over a molecule's three-dimensional shape, electronic properties, and metabolic fate. From enhancing potency and selectivity in DPP-4 inhibitors to improving the pharmacokinetic profiles of novel antiviral agents, the benefits are clear and impactful. As synthetic methodologies become more advanced and our understanding of fluorine's subtle stereoelectronic effects deepens, the role of fluorinated pyrrolidines in the development of next-generation therapeutics is set to grow even further.

References

-

Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme. Available at: [Link]

-

Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2024). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Cobb, S. L., et al. (2013). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & Biomolecular Chemistry. Available at: [Link]

-

Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research. Available at: [Link]

-

Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Semantic Scholar. Available at: [Link]

-

Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. Available at: [Link]

- Liang, T., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry.

-

Bhattarai, P., Trombley, T., & Altman, R. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

O'Hagan, D., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Communications. Available at: [Link]

-

Scott, J. D., et al. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gerus, I. I., et al. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

- Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design.

-

Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]

-

Itrato, A., & Raines, R. T. (2018). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]

-

(n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

-

Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]

- Mykhailiuk, P. K. (2019). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

-

Neidle, S., et al. (2012). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. Available at: [Link]

-

Angeli, A., et al. (2014). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. Available at: [Link]

-

An, B., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

(2019). Process development of fluorinated-pyrrolidin analogue. Memo. Available at: [Link]

-

da Silva, M. A., et al. (2025). Evaluation of the Alicyclic Gauche Effect in 2‐Fluorocyclohexanone Analogs: a Combined NMR and DFT Study. ResearchGate. Available at: [Link]

-

Umeyama, A., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl Fluorides: Useful Synthons and Their Facile Preparation with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride. The Journal of Organic Chemistry. Available at: [Link]

-

Petersen, A. B., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

(n.d.). Gauche effect. Wikipedia. Available at: [Link]

-

Thiehoff, C., Rey, Y. P., & Gilmour, R. (n.d.). The fluorine gauche effect in 1,2-difluoroethane and the related anomeric effect. ResearchGate. Available at: [Link]

-

Hulin, B., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. ResearchGate. Available at: [Link]

-

Angacian, G., & Linclau, B. (2020). The role of fluorine in glycomimetic drug design. Semantic Scholar. Available at: [Link]

-

Notario, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Umeyama, A., et al. (2011). 4-Fluoropyrrolidine-2-carbonyl fluorides: useful synthons and their facile preparation with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. PubMed. Available at: [Link]

- Romeo, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

-